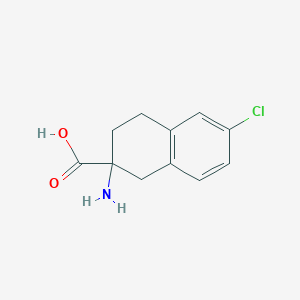

2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

描述

属性

IUPAC Name |

2-amino-6-chloro-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-2-1-8-6-11(13,10(14)15)4-3-7(8)5-9/h1-2,5H,3-4,6,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPHLMBCRBDFDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=C1C=C(C=C2)Cl)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695940 | |

| Record name | 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74444-73-8 | |

| Record name | 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74444-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 74444-73-8) is a compound of interest in medicinal chemistry due to its potential biological activities. With a molecular formula of CHClNO and a molecular weight of 225.67 g/mol, this compound exhibits various pharmacological properties that warrant detailed investigation.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 225.67 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Purity | Typically ≥ 95% |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with cancer progression.

Case Study:

In a study evaluating the cytotoxic effects of related compounds, it was found that certain derivatives demonstrated IC values lower than standard chemotherapeutic agents like doxorubicin. This suggests that this compound may also possess comparable or superior anticancer activity .

The biological activity is believed to stem from the compound's ability to interact with various cellular proteins and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The presence of the amino group and carboxylic acid moiety is essential for binding affinity to target proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

- Chlorine Substitution: The presence of chlorine at the 6-position enhances the compound's lipophilicity and may improve its ability to penetrate cellular membranes.

- Amino Group: The amino group at the 2-position is crucial for biological activity, potentially facilitating interactions with amino acids in target proteins.

- Carboxylic Acid Functionality: This group may play a role in solubility and bioavailability.

Toxicology and Safety

According to safety data sheets (SDS), this compound is classified as an irritant. Proper handling and storage conditions must be observed to minimize exposure risks .

相似化合物的比较

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, synthesis methods, yields, and applications based on the evidence:

Key Findings and Trends

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, F, Br): The chloro, fluoro, and bromo substituents at position 6 likely modulate electronic properties, affecting receptor binding or metabolic stability. For example, fluorine’s electronegativity may enhance bioavailability . Hydroxy vs. Methoxy: The 6-hydroxy derivative (a tyrosine mimic) is synthesized via Birch reduction with moderate yields (50–72%) and is used in biochemical studies, while the methoxy analog’s discontinuation suggests challenges in stability or efficacy .

Synthetic Challenges: Birch reduction is a common method for synthesizing tetrahydronaphthalene derivatives, but yields vary depending on substituents and reaction conditions. For instance, hydrolysis steps for the 6-hydroxy compound required careful pH control to avoid decomposition . Crystallization issues were noted in related compounds (e.g., 5,6-dimethoxynaphthalene-2-carboxylic acid), highlighting the need for purification optimization in halogenated analogs .

准备方法

General Synthetic Strategy Overview

The synthesis of functionalized tetrahydronaphthalene-2-carboxylic acids typically involves:

- Functionalization of the tetrahydronaphthalene core at specific positions (e.g., 6-position for chloro substitution).

- Introduction of amino and carboxylic acid groups at the 2-position, often through amination and carboxylation reactions.

- Use of catalytic oxidation, substitution, and carboxylation steps to achieve the desired substitution pattern.

Preparation via Halogenation and Amination of Tetrahydronaphthalene-2-carboxylic Acid

A plausible approach to prepare 2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves:

- Starting from 1,2,3,4-tetrahydronaphthalene-2-carboxylic acid or its derivatives.

- Selective chlorination at the 6-position , using halogenating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro substituent.

- Amination at the 2-position via nucleophilic substitution or reductive amination, introducing the amino group adjacent to the carboxylic acid.

This sequence is supported by analogous substitution reactions documented for related tetrahydronaphthalene derivatives, where hydroxyl groups were substituted with chloro groups using reagents like thionyl chloride.

Oxidation and Hydroxylation Routes as Precursors

- Hydroxylation of tetrahydronaphthalene derivatives at the 6- or 7-position can be achieved using hydrogen peroxide catalyzed by iron(III) chloride or palladium on carbon catalysts, followed by carboxylation using carbon dioxide under elevated pressure and temperature.

- These hydroxylated intermediates can be converted to chloro derivatives by substitution reactions with thionyl chloride or phosphorus tribromide.

- Amination can follow, either by displacement of leaving groups or via reductive amination of keto intermediates.

Industrial and Catalytic Processes

- Industrial syntheses often employ continuous flow reactors to optimize yields and reaction times, especially for oxidation and halogenation steps.

- Catalysts such as palladium on carbon (Pd/C) facilitate hydroxylation and carboxylation efficiently.

- For oxidation of alkyl-substituted naphthalene carboxylic acids, molecular oxygen in the presence of cobalt or manganese salts as catalysts is used to generate hydroperoxy intermediates, which can be further transformed into hydroxyl or chloro derivatives.

- Persulfuric acid salts catalyze oxidation of isopropyl-substituted naphthalene-2-carboxylic acid analogs to hydroperoxy derivatives, which are key intermediates for further functionalization.

Multi-Component and Organocatalytic Approaches

- Organobase-catalyzed three-component reactions have been developed for synthesizing polyfunctionalized aminotetrahydronaphthalene derivatives, including 2-amino-substituted carboxylic acid esters.

- These methods involve one-pot reactions of acetylene carboxylic acid esters, α,β-unsaturated nitriles, and active methylene nitriles in the presence of organobases like L-proline or DABCO.

- The reactions proceed via condensation, cyclization, and rearrangement steps, offering efficient access to amino-substituted tetrahydronaphthalene carboxylic acid derivatives.

- Although these methods focus on esters and related compounds, they provide a versatile platform for synthesizing amino-substituted tetrahydronaphthalene frameworks that can be adapted for chloro-substituted analogs.

Summary Table of Key Preparation Methods

Detailed Research Findings and Notes

- The hydroxylation followed by substitution route is widely accepted for introducing chloro substituents on the tetrahydronaphthalene ring, with thionyl chloride being a common reagent for converting hydroxyl groups to chloro groups.

- Oxidation of alkyl-substituted naphthalene carboxylic acids using molecular oxygen and cobalt or manganese catalysts produces hydroperoxy intermediates that can be transformed into hydroxyl or chloro derivatives, providing a scalable industrial process.

- Organobase-catalyzed multi-component reactions enable the construction of complex amino-substituted tetrahydronaphthalene derivatives in fewer steps and under mild conditions, enhancing synthetic efficiency and diversity.

- Yields in these processes vary depending on reaction conditions, catalyst loadings, and substrate purity, with industrial methods focusing on continuous flow and catalyst recycling to improve scalability and cost-effectiveness.

- The presence of both amino and chloro groups on the tetrahydronaphthalene ring may require careful control of reaction conditions to avoid side reactions such as over-chlorination or amino group oxidation.

常见问题

Q. What are the key synthetic routes for 2-amino-6-chloro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

The synthesis of this compound can be approached via Birch reduction and subsequent functionalization. For example, a related derivative, 2-amino-6-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, was synthesized starting from 2,6-dimethoxynaphthalene. The Birch reduction with sodium in isopentyl alcohol yielded 3,4-dihydro-2,6-dimethoxynaphthalene, followed by hydrolysis to form the ketone intermediate. Chlorination or halogenation steps (e.g., using HCl or Cl-substituted reagents) could replace hydroxyl groups to introduce the chloro substituent . For stereochemical control, enantioselective synthesis methods, such as chiral resolution or asymmetric catalysis, may be required .

Q. How can the purity and structural identity of this compound be validated?

Key analytical methods include:

- High-Performance Liquid Chromatography (HPLC) : To assess purity and resolve stereoisomers using chiral columns .

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the presence of the tetralin ring system, amino, and carboxylic acid groups. Chlorine substituents can be identified via coupling patterns or Cl NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., CHClNO) .

- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtained .

Advanced Research Questions

Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?

Enantiomeric purity is critical for biological activity studies. Challenges include:

- Racemization during synthesis : Acidic or basic conditions may epimerize the chiral center. Mitigation involves using mild reaction conditions (e.g., low-temperature acylations) .

- Resolution techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution using lipases .

- Analytical validation : Chiral HPLC with columns like Chiralpak® IA or IB can separate enantiomers. For example, (R)- and (S)-enantiomers of related tetralin derivatives showed baseline separation using hexane:isopropanol (90:10) mobile phases .

Q. How does the chloro substituent influence the compound’s physicochemical properties compared to other halogenated analogs?

The chloro group affects solubility, LogP, and hydrogen-bonding capacity. For example:

Q. What strategies can resolve contradictions in reported synthetic yields for Birch reduction steps?

Discrepancies in Birch reduction yields (e.g., 50–72% in related syntheses) may arise from:

- Reaction scale : Smaller scales often have lower yields due to side reactions.

- Metal purity : Sodium with oxide layers reduces reactivity; freshly distilled sodium improves yields .

- Solvent choice : Isopentyl alcohol vs. liquid ammonia—the latter may improve electron transfer efficiency .

Optimization studies should systematically vary these parameters and monitor intermediates via TLC or GC-MS.

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Docking studies : Target the compound’s carboxylic acid and amino groups to interact with enzymatic active sites (e.g., kinases or proteases).

- QSAR models : Correlate substituent effects (e.g., chloro vs. methoxy) with biological activity using descriptors like LogP, PSA, and Hammett constants .

- MD simulations : Assess stability in biological membranes or protein binding pockets .

Methodological Considerations

Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

- Use anhydrous solvents (e.g., toluene distilled over Na/benzophenone).

- Conduct reactions under inert atmosphere (Ar/N) with Schlenk lines or gloveboxes.

- Quench reactive intermediates (e.g., acid chlorides) in situ to prevent decomposition .

Q. How can regioselective functionalization of the tetralin ring be achieved?

- Directed ortho-metalation : Use directing groups (e.g., amides) to position substituents .

- Electrophilic aromatic substitution (EAS) : Activate specific ring positions via electron-donating/withdrawing groups. For example, chloro groups deactivate the ring, directing incoming electrophiles to meta/para positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。